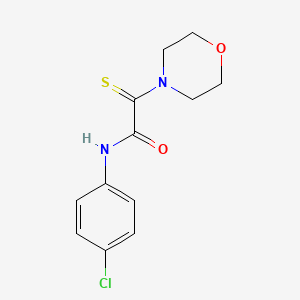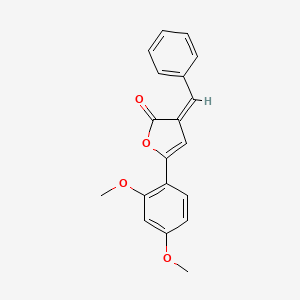![molecular formula C21H28O4 B4963008 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4963008.png)
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Ipragliflozin, is a drug used to treat type 2 diabetes mellitus. It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. Ipragliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased excretion of glucose in the urine, which helps to lower blood glucose levels.
Wirkmechanismus
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen works by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting SGLT2, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen prevents the reabsorption of glucose, leading to increased excretion of glucose in the urine and lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its glucose-lowering effects, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has been shown to have beneficial effects on blood pressure, lipid levels, and markers of inflammation. It has also been shown to increase insulin sensitivity and improve beta-cell function in patients with type 2 diabetes mellitus.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has several advantages for use in lab experiments, including its specificity for inhibiting SGLT2 and its well-established safety profile in humans. However, it also has limitations, including its relatively short half-life and the need for specialized equipment to measure its effects on glucose uptake and metabolism.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen, including its use in combination with other glucose-lowering agents, its effects on cardiovascular outcomes, and its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, there is ongoing research into the mechanisms underlying the beneficial effects of SGLT2 inhibitors on cardiovascular and renal outcomes in patients with type 2 diabetes mellitus.
Synthesemethoden
The synthesis of 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen involves several steps, including the reaction of 2-methoxy-4-methylphenol with 2-bromo-1-(4-(2-methoxy-4-methylphenoxy)butyl)benzene to form 1-(4-(2-methoxy-4-methylphenoxy)butyl)-2-methoxy-4-methylbenzene. This compound is then reacted with isopropyl alcohol in the presence of a base to form 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has been extensively studied in clinical trials for its efficacy in treating type 2 diabetes mellitus. It has been shown to significantly reduce HbA1c levels, fasting plasma glucose levels, and body weight in patients with type 2 diabetes mellitus. In addition to its glucose-lowering effects, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has also been shown to have beneficial effects on blood pressure, lipid levels, and markers of inflammation.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-16(2)25-20-10-6-5-9-18(20)23-13-7-8-14-24-19-12-11-17(3)15-21(19)22-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHXJAMVPPAZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4962928.png)
![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)

![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4962952.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide](/img/structure/B4962961.png)

![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)

![5-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4962995.png)
![2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)

![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)